![molecular formula C21H15ClN6O2 B2764500 1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1113109-43-5](/img/structure/B2764500.png)
1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C21H15ClN6O2 and its molecular weight is 418.84. The purity is usually 95%.
The exact mass of the compound 1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
- A study synthesized derivatives of pyrazolopyrimidines and evaluated them as potential anticancer and anti-5-lipoxygenase agents. These compounds showed cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, and their structure-activity relationship (SAR) was discussed (Rahmouni et al., 2016).
Adenosine Receptor Affinity
- Another research focused on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, studying their affinity for A1 adenosine receptors. These compounds showed promising results in receptor affinity assays (Harden et al., 1991).
Antimicrobial Activity
- Research synthesized 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including hydrazones and oxadiazole-2-thiol, and evaluated their antimicrobial activities against various bacteria and fungi. Some compounds demonstrated moderate to outstanding antimicrobial activity (El-sayed et al., 2017).
Antibacterial Activity of Oxadiazoles
- A study synthesized novel oxadiazoles linked with pyrazolopyrimidinones and evaluated their antibacterial activities. One compound in particular showed significant activity against various bacterial strains (Rai et al., 2009).
Nonsteroidal Antiinflammatory Drugs (NSAIDs)
- Syntheses of pyrazolo[1,5-a]pyrimidines were performed to explore their antiinflammatory properties. One derivative was found to be highly active as an NSAID and devoid of ulcerogenic activity (Auzzi et al., 1983).
Insecticidal Activity
- A series of compounds with 1,3,4-oxadiazole rings, including pyrazolopyrimidinones, were synthesized and their insecticidal activities against diamondback moth were evaluated. Some compounds exhibited good insecticidal activities (Qi et al., 2014).
Antimicrobial and Anticancer Agents
- Research synthesized novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, and evaluated them for antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).
Corrosion Inhibition
- A study explored the corrosion inhibition properties of heterocyclic derivatives, including pyrazolopyrimidinones, on C-steel surface in HCl. These compounds showed potential as corrosion inhibitors (Abdel Hameed et al., 2020).
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6O2/c1-13-7-8-15(22)9-17(13)28-20-16(10-24-28)21(29)27(12-23-20)11-18-25-19(26-30-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPFEYAIQSFWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methylphenyl)-5-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2764418.png)
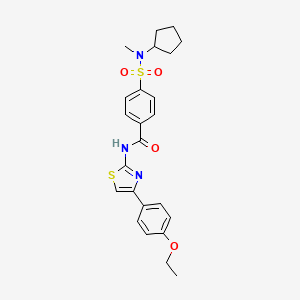
![3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2764422.png)
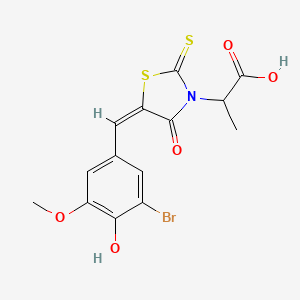
![3-(4-fluorophenyl)-5-methyl-2,4-dioxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2764424.png)

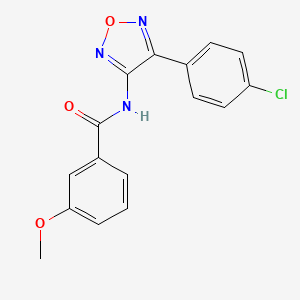
![3-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2764429.png)
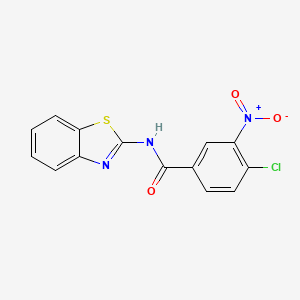
![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)
amine hydrobromide](/img/no-structure.png)
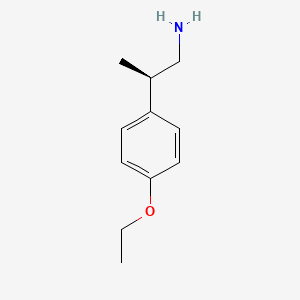
![(E)-1-((4-chlorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2764441.png)